CARYOPHYLLENE [t(-)]
Description
Contextualization of Trans-Caryophyllene as a Sesquiterpene in Chemical Biology and Ecology
(-)-trans-Caryophyllene, also known as β-caryophyllene (BCP), is a naturally occurring bicyclic sesquiterpene found widely throughout the plant kingdom. wikipedia.orgmdpi.com As a member of the terpene class of organic compounds, it is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which form the C15 backbone characteristic of sesquiterpenes. wikipedia.orgmdpi.com This compound is a major constituent in the essential oils of numerous plants, including cloves (Syzygium aromaticum), black pepper (Piper nigrum), oregano (Origanum vulgare), and Cannabis sativa. wikipedia.orgmdpi.commdpi.com Its chemical structure is notable for containing a rare cyclobutane (B1203170) ring fused to a nine-membered ring, a feature that contributes to its distinct chemical properties and biological functions. wikipedia.orgchemicalbook.com
In the realm of chemical biology, trans-caryophyllene is recognized for its specific interactions with biological systems. It is a volatile organic compound (VOC) that plays a crucial role in plant communication and defense. nih.gov Ecologically, it functions as a phytoalexin-like molecule, defending plants against pathogens and herbivores. mdpi.comnih.gov For instance, when maize plants are attacked by herbivores, they release trans-caryophyllene, which can attract natural enemies of the pests, such as parasitic wasps and entomopathogenic nematodes. oup.comnih.gov This indirect defense mechanism highlights its importance in mediating multitrophic interactions within ecosystems. nih.govoup.comresearchgate.net The compound's role extends from repelling herbivores and mediating bacterial interactions to attracting pollinators, showcasing its pleiotropic functions in nature. nih.govoup.comformulaswiss.com
Significance of Trans-Caryophyllene in Contemporary Scientific Inquiry
The significance of trans-caryophyllene in modern research stems primarily from its unique pharmacological profile as a selective, functional agonist of the cannabinoid receptor type 2 (CB2). mdpi.compnas.org Unlike psychoactive cannabinoids that activate the CB1 receptor, trans-caryophyllene's specific affinity for the CB2 receptor (Ki = 155 ± 4 nM) allows it to modulate physiological processes without inducing psychotropic effects. mdpi.compnas.org The CB2 receptor is predominantly expressed in peripheral tissues, particularly in cells of the immune system, making it a key target for research into inflammatory processes. mdpi.comnih.gov
This selective agonism has spurred a wide range of preclinical investigations into its potential. Research has demonstrated its anti-inflammatory, antioxidant, and neuroprotective properties in various experimental models. nih.govkau.edu.saresearchgate.net For example, studies have shown that trans-caryophyllene can inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α. pnas.orgchemfaces.com Its ability to interact with multiple molecular targets, including peroxisome proliferator-activated receptors (PPARs) and various signaling pathways like NF-κB, further broadens its research appeal. kau.edu.sachemfaces.comresearchgate.net The U.S. Food and Drug Administration (FDA) has designated it as "generally recognized as safe" (GRAS) for use as a food additive, which also facilitates its study. wikipedia.orgmdpi.com
Historical and Current Research Trajectories in Trans-Caryophyllene Studies
Historically, research on trans-caryophyllene was focused on its isolation from essential oils and its characterization as a key aromatic component responsible for the spicy and woody scents of many plants. wikipedia.orgwisdomlib.org Early studies centered on its chemical structure and its presence in traditional medicinal plants. nih.govnih.gov For decades, it was primarily of interest to the food, fragrance, and cosmetics industries. mdpi.comnih.gov
A pivotal shift in the research trajectory occurred in 2008 when a study published in PNAS identified trans-caryophyllene as a dietary cannabinoid that selectively activates the CB2 receptor. pnas.org This discovery opened a new frontier of pharmacological investigation, moving beyond its traditional uses. Current research is heavily focused on elucidating the molecular mechanisms behind its CB2 receptor-mediated effects. nih.govnih.govfrontiersin.org Investigations are exploring its role in modulating neuroinflammation, metabolic disorders, and even its potential in promoting bone health. mdpi.comchemfaces.comnih.gov
Furthermore, modern research is delving into its biosynthesis and the potential for metabolic engineering. mdpi.com Scientists have identified the specific terpene synthase enzymes, such as TPS23 in maize, responsible for its production. nih.govresearchgate.net This has led to efforts to produce trans-caryophyllene sustainably using microbial hosts like Saccharomyces cerevisiae and Escherichia coli, which could provide a scalable alternative to extraction from plant sources. mdpi.comnih.gov Future research is likely to continue exploring its polypharmacological properties and its complex regulatory networks in plant biology, potentially leading to novel applications in both agriculture and medicine. kau.edu.saoup.com
Data Tables
Table 1: Physicochemical Properties of (-)-trans-Caryophyllene This table summarizes the key chemical and physical identifiers for (-)-trans-caryophyllene.
| Property | Value | Source(s) |
| IUPAC Name | (1R,4E,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | nih.gov |
| Molecular Formula | C₁₅H₂₄ | nih.govfao.org |
| Molar Mass | 204.35 g/mol | nih.govnih.gov |
| CAS Number | 87-44-5 | nih.govfao.org |
| Appearance | Colorless to pale yellow oily liquid | chemicalbook.comnih.govfao.org |
| Odor | Woody, spicy, clove-like | chemicalbook.comfao.org |
| Boiling Point | 129-130 °C (at 14 mmHg) | chemicalbook.comnih.gov |
| Density | 0.901 - 0.902 g/mL (at 20-25 °C) | chemicalbook.comsigmaaldrich.com |
| Refractive Index | ~1.500 (at 20 °C) | chemicalbook.comfao.orgsigmaaldrich.com |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and oils | chemicalbook.comfao.org |
Table 2: Investigated Biological and Ecological Activities of (-)-trans-Caryophyllene This table outlines the primary research areas concerning the compound's roles in nature and its effects in preclinical models.
| Activity Type | Research Finding | Key Function / Mechanism | Source(s) |
| Ecological | Plant Defense | Released by plants upon herbivore damage to repel pests and attract their natural enemies (e.g., parasitic wasps, nematodes). | nih.govoup.comnih.gov |
| Ecological | Insect Attractant | Acts as a chemical signal in plant-insect communication, including for pollinators. | nih.govoup.comwisdomlib.org |
| Pharmacological | Cannabinoid Receptor Agonism | Selectively binds to and activates the CB2 receptor, functioning as a phytocannabinoid without CB1-mediated psychoactivity. | mdpi.compnas.orgnih.gov |
| Pharmacological | Anti-inflammatory | Inhibits pro-inflammatory pathways and mediators such as NF-κB, TNF-α, and IL-1β in preclinical models. | mdpi.compnas.orgchemfaces.comresearchgate.net |
| Pharmacological | Neuroprotective | Shows protective effects in experimental models of neuroinflammation and hypoxia-induced damage, partly via CB2 receptor activation. | kau.edu.sachemfaces.com |
| Pharmacological | Antispasmodic | Induces relaxation in smooth muscle tissue by blocking voltage-dependent calcium channels. | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(1S,8R)-5,9,9-trimethyl-2-methylidenebicyclo[6.2.0]dec-4-ene |
InChI |
InChI=1S/C14H22/c1-10-5-7-11(2)12-9-14(3,4)13(12)8-6-10/h5,12-13H,2,6-9H2,1,3-4H3/t12-,13-/m1/s1 |
InChI Key |
INOSMXBKABLUIL-CHWSQXEVSA-N |
Isomeric SMILES |
CC1=CCC(=C)[C@H]2CC([C@@H]2CC1)(C)C |
Canonical SMILES |
CC1=CCC(=C)C2CC(C2CC1)(C)C |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of Trans Caryophyllene
Precursor Metabolite Supply: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This initial phase is catalyzed by the sequential action of acetyl-CoA C-acetyltransferase (AACT) and HMG-CoA synthase (HMGS). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a critical rate-limiting step and a major point of regulation for the entire pathway. researchgate.net The pathway then proceeds through two phosphorylation steps, mediated by mevalonate kinase (MK) and phosphomevalonate kinase (PMK), followed by a decarboxylation reaction catalyzed by mevalonate-5-pyrophosphate decarboxylase (MVD), ultimately yielding IPP.
Regulation of the MVA pathway is intricate, occurring at both the transcriptional and post-translational levels. The expression of genes encoding MVA pathway enzymes can be modulated by various developmental and environmental cues. Furthermore, the activity of key enzymes, particularly HMGR, is subject to feedback inhibition by downstream isoprenoid products and can be regulated through phosphorylation and degradation mechanisms. researchgate.netfigshare.com
| Enzyme | Abbreviation | Reaction |
|---|---|---|
| Acetyl-CoA C-acetyltransferase | AACT | 2 Acetyl-CoA → Acetoacetyl-CoA |
| HMG-CoA synthase | HMGS | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA |
| HMG-CoA reductase | HMGR | HMG-CoA → Mevalonate |
| Mevalonate kinase | MK | Mevalonate → Mevalonate-5-phosphate |
| Phosphomevalonate kinase | PMK | Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate |
| Mevalonate-5-pyrophosphate decarboxylase | MVD | Mevalonate-5-pyrophosphate → Isopentenyl pyrophosphate (IPP) |
Operating in the plastids, the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. The first committed step is the condensation of these two molecules to form 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). Following this, DXP is converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR). Both DXS and DXR are considered key regulatory points in this pathway. nih.gov A series of subsequent enzymatic reactions, involving five more enzymes, transforms MEP into a mixture of IPP and DMAPP.
The MEP pathway is tightly regulated to meet the demands for various plastidial isoprenoids, such as carotenoids and the side chains of chlorophylls. Regulation occurs through transcriptional control of the pathway's genes and feedback mechanisms. For instance, the accumulation of downstream intermediates can influence the activity of the initial enzymes, DXS and DXR. researchgate.net
| Enzyme | Abbreviation | Reaction |
|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Pyruvate + Glyceraldehyde-3-phosphate → 1-deoxy-D-xylulose-5-phosphate (DXP) |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | DXP → 2-C-methyl-D-erythritol-4-phosphate (MEP) |
| MEP cytidylyltransferase | MCT | MEP → 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| CDP-ME kinase | CMK | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| MECP synthase | MDS | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol → 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MECP) |
| HMB-PP synthase | HDS | MECP → (E)-4-hydroxy-3-methyl-but-2-enyl-pyrophosphate (HMB-PP) |
| HMB-PP reductase | HDR | HMB-PP → Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
Despite their localization in different cellular compartments, the MVA and MEP pathways are not entirely independent. nih.govnih.gov A bidirectional exchange of isoprenoid precursors, often referred to as "crosstalk," occurs between the cytosol and plastids. nih.gov This metabolic interplay allows for a coordinated regulation of isoprenoid biosynthesis throughout the plant cell. While the MVA pathway is the primary source of precursors for cytosolic sesquiterpenes like (-)-trans-caryophyllene, under certain conditions or in specific tissues, IPP derived from the MEP pathway can be transported to the cytosol to supplement the precursor pool. nih.govnih.gov The precise mechanisms and regulation of this transport are still under investigation but are believed to be crucial for maintaining metabolic flexibility and responding to varying physiological demands. nih.gov
Trans-Caryophyllene Synthase (TPS) Catalysis
The final and decisive step in the biosynthesis of (-)-trans-caryophyllene is the intricate cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP). This remarkable transformation is orchestrated by a single enzyme, (-)-trans-caryophyllene synthase (TPS), a member of the large and diverse family of terpene synthases.
Terpene synthases, including (-)-trans-caryophyllene synthase, are characterized by a conserved structural fold, typically consisting of two domains. The active site is located in a hydrophobic cavity within the C-terminal domain. researchgate.net This pocket is lined with a specific arrangement of amino acid residues that not only bind the FPP substrate but also actively participate in the complex carbocationic reaction cascade. researchgate.net Highly conserved motifs, such as the "DDXXD" motif, are crucial for binding the diphosphate (B83284) moiety of FPP in conjunction with a divalent metal cofactor, typically magnesium (Mg²⁺) or manganese (Mn²⁺). The precise size, shape, and electrostatic environment of the active site cavity are key determinants of the final product specificity, guiding the folding of the flexible FPP substrate into a conformation conducive to the formation of the unique bicyclic structure of caryophyllene (B1175711). nih.gov
The conversion of the acyclic FPP into the bicyclic (-)-trans-caryophyllene is a complex process involving a series of carbocationic intermediates. The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. The active site of the enzyme then guides the folding of this flexible cation into a specific conformation. The cyclization proceeds through an initial 1,11-ring closure to form a humulyl cation intermediate. This is followed by a transannular 4,8-ring closure to construct the distinctive cyclobutane (B1203170) ring, a hallmark of the caryophyllene skeleton. The reaction cascade is terminated by a deprotonation step, which establishes the exocyclic double bond and yields the final (-)-trans-caryophyllene product. The enzyme's active site plays a critical role in stabilizing the transient carbocation intermediates and controlling the stereochemistry of the final product.
Gene Cloning, Expression, and Functional Characterization of TPS
The biosynthesis of trans-caryophyllene is catalyzed by specific enzymes known as terpene synthases (TPS), particularly from the TPS-a subfamily, which are responsible for the cyclization of the precursor molecule farnesyl diphosphate (FPP). frontiersin.org The cloning and functional characterization of these genes from various plant species have been pivotal in understanding the molecular basis of trans-caryophyllene production.
Researchers have successfully isolated, cloned, and expressed full-length cDNAs of caryophyllene synthase genes from a multitude of plants. For instance, in black pepper (Piper nigrum), a transcriptome analysis identified 19 sesquiterpene synthases, leading to the cloning of three full-length cDNAs. nih.gov One of these, designated PnTPS1, was expressed in E. coli and in engineered yeast, where it was functionally characterized as a caryophyllene synthase (PnCPS), producing β-caryophyllene as its primary product. nih.gov Similarly, a novel β-caryophyllene synthase gene, TPS7, was identified from the genome of Nicotiana tabacum (tobacco) and overexpressed in engineered E. coli, demonstrating high efficiency in producing the compound. nih.gov
In Artemisia annua, a full-length cDNA of a new β-caryophyllene synthase, AaCPS1, was isolated. nih.gov To facilitate in vitro production of the enzyme, the gene was cloned into a plant viral-based vector and transiently expressed in Nicotiana benthamiana leaves. The highest transcript levels and protein accumulation were observed nine days post-infiltration. nih.gov Another study in Toona sinensis identified TsTPS18 as a key caryophyllene synthase through comparative transcriptome analysis, a function later confirmed by transient overexpression in both T. sinensis and Nicotiana benthamiana. nih.govresearchgate.net
The functional characterization typically involves expressing the cloned TPS gene in a heterologous system, such as E. coli or yeast, which lacks a native background of terpene production. The recombinant enzyme is then purified and incubated with its substrate, FPP, to analyze the resulting products via gas chromatography-mass spectrometry (GC-MS). This process confirms the enzyme's function and product specificity. For example, the PnTPS1 enzyme from black pepper yielded β-caryophyllene as the main product and humulene (B1216466) as a minor one. nih.gov These studies are crucial for confirming the direct link between a specific gene and the synthesis of trans-caryophyllene.
Table 1: Examples of Cloned and Characterized trans-Caryophyllene Synthase (TPS) Genes
| Gene Name | Source Organism | Expression System | Major Product(s) |
|---|---|---|---|
| PnTPS1 (PnCPS) | Piper nigrum (Black Pepper) | E. coli, Yeast | β-Caryophyllene, Humulene nih.gov |
| TPS7 | Nicotiana tabacum (Tobacco) | E. coli | β-Caryophyllene nih.gov |
| AaCPS1 | Artemisia annua | Nicotiana benthamiana | β-Caryophyllene nih.gov |
| MrTPS3 | Morella rubra (Red Bayberry) | In silico & qRT-PCR | Identified as key gene for β-Caryophyllene synthesis nih.gov |
| TsTPS18 | Toona sinensis | N. benthamiana, T. sinensis | Caryophyllene nih.govresearchgate.net |
| At5g23960 | Arabidopsis thaliana | Arabidopsis thaliana | Humulene, β-Caryophyllene mdpi.com |
Subcellular Localization of Biosynthetic Enzymes and Pathways
The biosynthesis of terpenes in plant cells is spatially compartmentalized. While monoterpenes (C10) are typically synthesized in the plastids, the formation of sesquiterpenes (C15), including trans-caryophyllene, occurs in the cytosol. researchgate.net This is because the precursor for sesquiterpenes, farnesyl diphosphate (FPP), is generated primarily through the mevalonate (MVA) pathway, which is active in the cytoplasm. nih.govresearchgate.net
The enzymes of the MVA pathway produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to FPP. nih.gov The caryophyllene synthase enzyme, a cytosolic protein, then accesses this pool of FPP to catalyze the formation of trans-caryophyllene. esg.net.eg
Studies using engineered microorganisms have provided further insights into product localization. When β-caryophyllene synthase from tobacco was expressed in E. coli, a significant portion of the produced β-caryophyllene was initially found deposited in the intracellular space, although it was later released into the culture broth. nih.gov This intracellular accumulation can sometimes lead to negative feedback regulation or cellular stress. nih.gov In hepatocytes, it has been shown that trans-caryophyllene can cross the plasma membrane and enter the cell, where it may interact with intracellular receptors. nih.gov While this relates to the compound's activity rather than its synthesis, it underscores the compound's ability to traffic within cellular compartments. The biosynthetic enzymes themselves, however, are localized to the cytosol where they encounter their substrate.
Genetic and Epigenetic Regulation of Trans-Caryophyllene Biosynthesis
The production of trans-caryophyllene is not static; it is tightly regulated at the genetic level in response to both internal developmental programs and external environmental signals. nih.gov This regulation primarily occurs at the level of gene transcription, controlling the amount of TPS enzyme available to produce the compound.
Transcriptional Control of TPS Genes
The expression of trans-caryophyllene synthase genes is controlled by a network of transcription factors (TFs). These proteins bind to specific cis-acting regulatory elements in the promoter regions of TPS genes, thereby activating or repressing their transcription.
Several families of transcription factors have been implicated in regulating TPS genes. In various plant species, TFs such as MYB, NAC, WRKY, EIN3, and AP2/ERF have been reported to modulate terpenoid biosynthesis. nih.govnih.gov Specifically for β-caryophyllene, the basic helix-loop-helix (bHLH) transcription factor MYC2 has been shown to be a key regulator. oup.com In Arabidopsis, MYC2 coordinates signals from the jasmonic acid (JA) and gibberellic acid (GA) pathways to regulate the expression of β-caryophyllene synthase genes. oup.com Overexpression of another bHLH factor, CpbHLH13, in Arabidopsis and tobacco led to increased production of β-caryophyllene by enhancing the expression of the endogenous TPS genes At5g23960 and At5g44630. mdpi.com
More recently, an AP2/ERF transcription factor, TsERF66, was identified in Toona sinensis. nih.govresearchgate.net The expression of TsERF66 was highly correlated with the expression of the caryophyllene synthase gene TsTPS18 and the accumulation of caryophyllene. nih.govresearchgate.net This regulatory link is often tied to plant hormone signaling, particularly jasmonates. The application of methyl jasmonate (MeJA) can induce the expression of both the transcription factor (TsERF66) and the target TPS gene (TsTPS18), leading to enhanced caryophyllene biosynthesis. nih.gov This indicates that the transcriptional control of TPS genes is a crucial node for integrating hormonal signals into the plant's chemical defense response.
Environmental and Developmental Influences on Gene Expression
The transcriptional regulation of TPS genes is highly responsive to both the plant's developmental stage and a wide array of environmental cues. nih.govnih.gov The quantity and composition of terpenes, including trans-caryophyllene, often vary significantly between different tissues (e.g., leaves, stems, roots, flowers) and change as the plant matures. researchgate.net
For example, in red bayberry, the expression of the β-caryophyllene-related gene MrTPS3 was analyzed during fruit development, showing that its expression is linked to the maturation process. nih.gov Similarly, in Toona sinensis, caryophyllene content and the expression of TsTPS18 are highest in tender young leaves, which aligns with their role in protecting vulnerable new growth. nih.gov
Environmental stressors are potent inducers of TPS gene expression. Abiotic factors like cold stress can regulate terpenoid accumulation. oup.com Biotic factors, such as herbivory or pathogen attack, often trigger a defense response mediated by the hormone jasmonic acid (JA). oup.com As mentioned, the application of MeJA, a derivative of JA, robustly induces the expression of caryophyllene synthase genes and transcription factors that regulate them. nih.gov This response is a key part of the plant's "indirect defense" strategy, where the volatile trans-caryophyllene is released to attract predators of the attacking herbivores. The developmental and environmental context, therefore, dictates the level of gene expression and, consequently, the rate of trans-caryophyllene biosynthesis. nih.govresearchgate.net
Ecological and Evolutionary Roles of Trans Caryophyllene
Plant-Plant Communication via Volatile Organic Compound (VOC) Emissions
Plants are not passive organisms; they can communicate with each other through the release of volatile organic compounds (VOCs). Trans-caryophyllene is a key VOC involved in this "green-talk," enabling plants to warn their neighbors of impending threats and prime their defenses.
When a plant is attacked by herbivores, it releases a specific blend of VOCs, including trans-caryophyllene. oup.com These airborne signals can be perceived by neighboring plants, which then ramp up their own defensive capabilities in a process known as priming. oup.complos.orgpnas.orguu.nl Priming allows the receiving plant to respond more quickly and strongly to a subsequent attack. plos.orgpnas.org
For example, exposure to VOCs from damaged sagebrush, which include (E)-β-caryophyllene, has been shown to decrease herbivore damage in neighboring tobacco plants. oup.com Similarly, citrus plants exposed to VOCs from guava plants, which constitutively emit high levels of (E)-β-caryophyllene, exhibit enhanced defense responses against the Asian citrus psyllid. nih.gov This interspecific communication results in the induction of the jasmonate (JA) signaling pathway, a key route for herbivore defense. nih.gov Research has also shown that β-caryophyllene can prime defense responses in maize and lima beans. biorxiv.orgresearchgate.net
The table below illustrates examples of trans-caryophyllene's role in interplant communication and defense priming.
| Emitter Plant | Receiver Plant | Effect on Receiver Plant | Reference |
| Sagebrush | Tobacco | Decreased herbivore damage | oup.com |
| Guava | Citrus | Enhanced defense against Asian citrus psyllid, induction of JA pathway | nih.govmdpi.com |
| Maize | Maize | Priming of defense responses | biorxiv.orgfrontiersin.org |
| Lima Bean | Lima Bean | Priming of extrafloral nectar secretion | researchgate.net |
While the primary role of trans-caryophyllene in defense signaling is often associated with the jasmonic acid (JA) pathway, which is typically activated in response to chewing herbivores, there is emerging evidence of its involvement in other defense pathways as well. The intricate network of plant defense signaling involves cross-talk between different pathways, including the salicylic (B10762653) acid (SA) pathway, which is traditionally linked to pathogen defense and is a component of Systemic Acquired Resistance (SAR).
Exposure to guava VOCs, which include (E)-β-caryophyllene, induces the expression of defense-related pathways in citrus plants, including those involved in jasmonate biosynthesis. nih.gov Specifically, (E)-β-caryophyllene can induce the expression of LOX2_2, a key gene in the JA pathway. nih.gov The mechanism may involve the binding of β-caryophyllene to the TOPLESS-like (TPL) protein, which then activates the transcription factor MYC2 in the JA signaling cascade. nih.govmdpi.com
Plant-Microbe Interactions
Trans-caryophyllene, a ubiquitous sesquiterpene in the plant kingdom, plays a significant role in mediating the complex interactions between plants and microbes. mdpi.commdpi.com This volatile organic compound (VOC) is a key player in plant defense and communication, influencing the microbial communities both above and below ground.
Trans-caryophyllene exhibits notable antifungal properties against a range of phytopathogenic fungi. sigmaaldrich.com Research has demonstrated its efficacy in inhibiting the growth of several destructive fungal species, positioning it as a natural defense compound.
Studies have shown that β-caryophyllene can significantly inhibit the hyphal growth of fungi such as Sclerotinia sclerotiorum and Fusarium oxysporum. nih.gov For instance, it achieved up to 30% inhibition against S. sclerotiorum and around 20% against F. oxysporum. nih.gov Its oxidized form, β-caryophyllene oxide, often shows even greater efficacy. nih.gov The compound's mechanism of action is believed to involve the disruption of fungal cell membranes, compromising their integrity and viability. mdpi.com
Essential oils rich in trans-caryophyllene have also been tested against various pathogens. uptc.edu.coscielo.org.co For example, essential oil from Peperomia subspathulata, containing trans-β-caryophyllene, inhibited the growth of Botrytis sp. and Aspergillus sp. uptc.edu.coscielo.org.co Similarly, its presence in oregano essential oil contributes to activity against Monilinia laxa, M. fructigena, and M. fructicola, the causal agents of brown rot in stone fruits. nih.gov However, its effectiveness can be species-dependent, as some studies found it had little to no significant effect on fungi like Phoma lingam and Rhizoctonia solani. nih.gov
Table 1: Antifungal Activity of Trans-Caryophyllene against Phytopathogens
| Fungal Pathogen | Plant Host/Context | Observed Effect | Citation(s) |
|---|---|---|---|
| Sclerotinia sclerotiorum | General phytopathogen | Significant inhibition of hyphal growth (up to 30%). | nih.gov |
| Fusarium oxysporum | General phytopathogen | Inhibition of hyphal growth (approx. 20%). | nih.gov |
| Alternaria brassicicola | General phytopathogen | Slight inhibition of growth. | nih.gov |
| Colletotrichum acutatum | Strawberry | Antifungal activity observed in studies of essential oils containing caryophyllene (B1175711) oxide. | acs.org |
| Colletotrichum fragariae | Strawberry | Antifungal activity observed in studies of essential oils containing caryophyllene oxide. | acs.org |
| Colletotrichum gloeosporioides | Strawberry | Antifungal activity observed in studies of essential oils containing caryophyllene oxide. | acs.org |
| Monilinia laxa | Peach (Postharvest) | Component of active essential oil. | nih.gov |
| Monilinia fructigena | Peach (Postharvest) | Component of active essential oil. | nih.gov |
| Monilinia fructicola | Peach (Postharvest) | Component of active essential oil. | nih.gov |
| Botrytis sp. | General phytopathogen | Essential oil containing trans-β-caryophyllene was effective at MIC of 500 µg mL-1. | uptc.edu.coscielo.org.co |
| Aspergillus sp. | General phytopathogen | Essential oil containing trans-β-caryophyllene was effective at MIC of 1,000 µg mL-1. | uptc.edu.coscielo.org.co |
| Hexagonia apiaria | Wood decay fungus | Component of active essential oils. | scispace.com |
Trans-caryophyllene also demonstrates antibacterial activity against various plant pathogens. nih.gov Essential oils where trans-β-caryophyllene is a major component have shown inhibitory effects against several bacteria. researchgate.netms-editions.cl For example, the essential oil of Stachys cretica, with trans-β-caryophyllene as its main constituent (51.0%), exhibited antimicrobial activity against Pseudomonas aeruginosa and Bacillus subtilis. researchgate.net The essential oil from Psidium cattleianum leaves, which contains 14.7% trans-β-caryophyllene, was also active against P. aeruginosa, B. cereus, and Staphylococcus aureus. ms-editions.cl
An important aspect of its ecological role is its selective toxicity. Studies have shown that while trans-caryophyllene can inhibit pathogens, it may have low inhibitory effects on beneficial plant growth-promoting bacteria (PGPB) at effective concentrations. nih.gov This selectivity suggests that plants can use this compound to target pathogens without significantly harming the beneficial microbes that support their growth and health. nih.gov
Table 2: Antibacterial Activity of Trans-Caryophyllene against Plant Pathogens
| Bacterial Pathogen | Context | Observed Effect | Citation(s) |
|---|---|---|---|
| Pseudomonas aeruginosa | General Pathogen | Exhibited high activity in essential oil and as an isolated compound. | researchgate.netms-editions.cl |
| Bacillus subtilis | General Pathogen | Exhibited high activity in essential oil. | researchgate.net |
| Bacillus cereus | Foodborne Pathogen | Essential oil showed activity. | ms-editions.cl |
| Staphylococcus aureus | General Pathogen | Essential oil showed activity. | ms-editions.cl |
Trans-caryophyllene is a key signaling molecule in the rhizosphere, the soil region directly influenced by root secretions. frontiersin.org Plants can release this sesquiterpene from their roots to shape the surrounding microbial community to their benefit. nih.gov
One of the most well-documented examples is the response of maize to the infestation of its roots by the larvae of the beetle Diabrotica virgifera virgifera. frontiersin.org In response to this attack, maize roots release (E)-β-caryophyllene into the soil, which acts as a chemical signal to attract entomopathogenic nematodes. frontiersin.org These nematodes are natural predators of the beetle larvae, thus serving as a biocontrol agent recruited by the plant. frontiersin.org
Furthermore, trans-caryophyllene is involved in plant-to-plant communication, which can indirectly structure soil microbiota. nih.gov When a plant is treated with certain plant growth-promoting rhizobacteria (PGPR), such as Bacillus amyloliquefaciens, it can be induced to release β-caryophyllene as a volatile signal. nih.govmdpi.com This airborne signal can be perceived by neighboring, untreated plants, triggering salicylic acid-mediated resistance pathways in them. nih.govmdpi.com This induced resistance leads to changes in the receiving plant's root exudates, which in turn recruits a specific, beneficial rhizosphere microbiome similar to that of the original PGPR-treated plant. nih.gov
Pollinator Attraction and Reproductive Biology
The role of trans-caryophyllene in pollinator attraction is complex and multifaceted, often representing a trade-off between attracting mutualists and deterring antagonists. rsc.orgnih.gov While it is a common component of floral scents across many plant species, it is more frequently associated with defense against herbivores and pathogens than with direct pollinator attraction. rsc.orgrsc.org
However, in some specific plant-pollinator interactions, trans-caryophyllene acts as an attractant. For instance, in the tobacco species Nicotiana attenuata, trans-caryophyllene emitted from the flowers was found to be uniquely attractive to hummingbird pollinators. mpg.de In several orchid species, including Satyrium microrrhynchum and Cypripedium subtropicum, β-caryophyllene has been identified as an electrophysiologically active compound for their pollinators, suggesting it plays a role in the attractive floral bouquet. rsc.org It has also been suggested to be an attractant for the honeybee Apis cerana. nih.gov
Conversely, the primary function of trans-caryophyllene in flowers may often be defensive. Terpenoids, including sesquiterpenes, are well-known for their antimicrobial and anti-herbivore properties. nih.gov The presence of these compounds in floral tissues and nectar can help protect the plant's reproductive organs from being eaten or infected. rsc.org This creates an evolutionary trade-off between producing enough of a compound for defense without deterring beneficial pollinators. nih.gov The specific role of trans-caryophyllene—whether as an attractant, a repellent, or a defensive compound—is therefore highly context-dependent, varying with the plant species, the pollinator species, and the surrounding ecological pressures.
Biogeographical and Evolutionary Aspects of Trans-Caryophyllene Production
Trans-caryophyllene is one of the most widely distributed sesquiterpenes in the plant kingdom, highlighting its significant evolutionary success. mdpi.comnih.gov It is found in the floral volatiles of more than 50% of angiosperm families and is a major constituent in the essential oils of numerous plants, including cloves (Syzygium aromaticum), hops (Humulus lupulus), black pepper (Piper nigrum), oregano (Origanum vulgare), and rosemary (Rosmarinus officinalis). mdpi.comwikipedia.orgnih.gov This broad distribution across diverse and geographically widespread plant families underscores its fundamental role in plant survival and evolution. mdpi.com
The biosynthesis of trans-caryophyllene proceeds from farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenes. nih.gov The evolution and diversification of enzymes known as terpene synthases (TPSs) have been a key driving force behind the chemical diversity of terpenes in plants. royalsocietypublishing.org Specific β-caryophyllene synthases catalyze the cyclization of FPP to form the characteristic bicyclic structure of caryophyllene. nih.gov The widespread occurrence of this compound suggests that the genetic machinery for its production evolved as a highly effective solution for various ecological challenges.
From an evolutionary perspective, the production of trans-caryophyllene is a key adaptation for defense. mdpi.com It functions as a phytoalexin-like compound, providing protection against a broad spectrum of herbivores and microbial pathogens. mdpi.com Its ability to act as an indirect defense by attracting predators of herbivores, as seen in maize, is a sophisticated evolutionary strategy. nih.gov Furthermore, its role in allelopathic interactions, where it can influence the growth of neighboring plants, contributes to its ecological significance. mdpi.com The retention of this compound in so many plant lineages demonstrates its versatile and enduring importance in mediating plant interactions with the biotic environment.
Table of Mentioned Compounds
| Compound Name | Other Names | Type |
|---|---|---|
| Caryophyllene [t(-)] | trans-Caryophyllene, β-Caryophyllene, (E)-β-Caryophyllene | Bicyclic Sesquiterpene |
| Caryophyllene oxide | β-Caryophyllene oxide | Oxidized Sesquiterpene |
| Safrole | Phenylpropene | |
| α-Bisabolol | Sesquiterpene alcohol | |
| Myristicin | Phenylpropene | |
| Viridiflorene | Sesquiterpene | |
| α-Humulene | α-Caryophyllene | Monocyclic Sesquiterpene |
| trans-Nerolidol | Sesquiterpene alcohol | |
| Linalool | Acyclic Monoterpenoid | |
| Methyleugenol | Phenylpropene | |
| cis-Farnesene | Sesquiterpene | |
| Salicylic acid | Phenolic acid | |
| Carvacrol | Monoterpenoid phenol | |
| Thymol | Monoterpenoid phenol | |
| Sabinene | Monoterpene | |
| β-Ocimene | Acyclic Monoterpene | |
| α-Selinene | Sesquiterpene | |
| β-Selinene | Sesquiterpene | |
| Limonene (B3431351) | Monoterpene | |
| 1,8-Cineole | Eucalyptol | Monoterpenoid |
| γ-Muurolene | Sesquiterpene | |
| δ-Selinene | Sesquiterpene | |
| δ-Cadinene | Sesquiterpene | |
| Germacrene D | Sesquiterpene | |
| Spathulenol | Sesquiterpenoid | |
| Isocaryophyllene | (Z)-β-Caryophyllene | Bicyclic Sesquiterpene |
Advanced Analytical Methodologies for Trans Caryophyllene Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating trans-caryophyllene from complex matrices and for its precise quantification. Gas and liquid chromatography, often coupled with mass spectrometry, are the most powerful tools in this regard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like trans-caryophyllene. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for metabolomic profiling of essential oils and plant extracts. core.ac.uk In a typical GC-MS analysis of trans-caryophyllene, a fused-silica capillary column, such as one coated with 5% phenyl-methylsiloxane (HP-5), is often employed for the separation of various terpenes. researchgate.net
The identification of trans-caryophyllene is achieved by comparing its mass spectrum and retention time with that of a known standard. The mass spectrum of trans-caryophyllene is characterized by specific ion fragments that serve as a fingerprint for the molecule. researchgate.net For quantification, a calibration curve is typically constructed using a certified reference standard of trans-caryophyllene. researchgate.net An internal standard, such as dodecane, may be used to improve the accuracy and precision of the quantification. researchgate.net
Method validation is a critical aspect of GC-MS analysis. Parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy are rigorously assessed to ensure the reliability of the results. researchgate.netmdpi.com For instance, a validated GC-MS method for terpenes in medicinal cannabis biomass demonstrated excellent linearity (R² ≥ 0.994) for trans-caryophyllene over a concentration range of 100–0.391 μg/mL. researchgate.net
Different sampling techniques can be employed for introducing the sample into the GC-MS system. These include static headspace, solid-phase microextraction (SPME), and direct liquid injection of an organic solvent extract. researchgate.net While all methods can detect lower boiling monoterpenes, liquid injection of a hexane (B92381) extract has been shown to be more effective for the comprehensive profiling of higher-boiling sesquiterpenes like trans-caryophyllene. researchgate.net
| Parameter | Example Value/Condition | Reference |
|---|---|---|
| Column | HP-5 (5% phenyl-methylsiloxane) | researchgate.net |
| Internal Standard | Dodecane (50 μg/mL) | researchgate.net |
| Linearity (R²) | ≥ 0.994 | researchgate.net |
| Concentration Range | 100–0.391 μg/mL | researchgate.net |
| Sampling Technique | Liquid injection of hexane extract | researchgate.net |
Enantioselective Gas Chromatography for Chiral Analysis
Trans-caryophyllene possesses chiral centers, meaning it can exist as different stereoisomers or enantiomers. Enantioselective gas chromatography is a specialized technique used to separate and analyze these chiral forms. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Cyclodextrin-based CSPs are commonly employed for the chiral analysis of terpenes. For instance, a diethyl tertbutylsilyl-β-cyclodextrin column has been used for the enantioselective GC-MS analysis of essential oils containing various terpenes. rsc.org The ability to separate enantiomers is crucial as different enantiomers of a compound can exhibit distinct biological activities.
High-Resolution Liquid Chromatography (HPLC) Applications
While GC-MS is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the analysis of trans-caryophyllene in non-volatile or aqueous matrices, such as pharmaceutical formulations. rsc.orgresearchgate.net A significant advantage of HPLC is that it can be performed at ambient temperature, which avoids the potential for thermal degradation of the analyte. mdpi.com
Reversed-phase HPLC is a common mode used for the separation of trans-caryophyllene. copernicus.org In this approach, a nonpolar stationary phase (e.g., C18 or a cyano column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.netijcrt.org The detection is often carried out using a UV detector, with the wavelength of maximum absorbance for trans-caryophyllene being around 200-210 nm. scielo.brvuvanalytics.com
The development of an HPLC method often involves optimizing various parameters, such as the mobile phase composition, flow rate, and column temperature, to achieve the desired separation. Experimental designs, like the Box-Behnken design, can be systematically employed to optimize these parameters for the effective separation of trans-caryophyllene from its isomers, such as α-humulene. researchgate.netijcrt.org Once developed, the HPLC method is validated for specificity, linearity, precision, accuracy, and robustness to ensure its suitability for routine analysis. ijcrt.orgfrontiersin.org
| Parameter | Example Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or Cyano | researchgate.netijcrt.org |
| Mobile Phase | Acetonitrile and water/buffer mixture | researchgate.netijcrt.org |
| Detection Wavelength | 200-210 nm | scielo.brvuvanalytics.com |
| Optimization | Box-Behnken Design | researchgate.netijcrt.org |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and characterization of trans-caryophyllene. NMR, IR, and UV-Vis spectroscopy each provide unique information about the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including trans-caryophyllene. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of the molecule.
1H NMR provides information about the different types of protons in the molecule and their chemical environment. 13C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT), reveals the number and types of carbon atoms (CH3, CH2, CH, and quaternary carbons).
Advanced 2D NMR techniques are crucial for piecing together the complete structure. These include:
Correlation Spectroscopy (COSY): Identifies proton-proton couplings (J-couplings) within the molecule, revealing which protons are adjacent to each other.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space interactions between protons that are close to each other, providing critical information about the stereochemistry of the molecule.
By combining the information from these various NMR experiments, the complete three-dimensional structure of trans-caryophyllene can be determined.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-caryophyllene exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds. For instance, the spectrum shows bands for C-H stretching and bending vibrations, as well as a characteristic band for the exocyclic C=C double bond. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Trans-caryophyllene exhibits a maximum absorption wavelength (λmax) in the UV region, typically around 200-205 nm. core.ac.ukresearchgate.net This absorption is due to the π → π* electronic transition of the double bonds within the molecule. While the UV-Vis spectrum itself is relatively simple, it is a useful tool for quantification, especially in HPLC analysis where a UV detector is commonly used. scielo.brvuvanalytics.com
Hyphenated Techniques (e.g., GC-O-MS for Olfactometry)
The analysis of complex mixtures containing volatile and semi-volatile compounds like trans-caryophyllene necessitates powerful analytical tools. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov This approach combines the high-resolution separation power of chromatography with the specific identification capabilities of spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominent and widely used hyphenated technique for the analysis of trans-caryophyllene and other terpenes. nih.govnih.gov In GC-MS, the gas chromatograph separates individual compounds from a sample mixture based on their volatility and interaction with the stationary phase of the column. nih.gov As each separated compound elutes from the GC column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and break into charged fragments. The resulting mass spectrum is a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries. nih.gov GC-MS has been successfully employed to identify trans-caryophyllene in the volatile extracts of numerous plants, including Toona sinensis and Exocarpium Citri Grandis. nih.govnih.govfrontiersin.org
Another important hyphenated method is Gas Chromatography-Olfactometry (GC-O), often combined with MS in a GC-O-MS setup. This technique adds a human sensory element to the analysis. The effluent from the GC column is split, with one portion directed to the MS for chemical identification and the other to an "olfactory port" where a trained analyst can sniff the eluting compounds and describe their characteristic odors. This is particularly useful for identifying key aroma-active compounds in complex mixtures, like essential oils, and has been used to characterize the aroma profile of plants where caryophyllene (B1175711) is a significant component. nih.gov
While GC-based methods are dominant for volatile compounds, liquid chromatography (LC) based hyphenated techniques are also utilized, especially for analyzing less volatile or thermally unstable derivatives of trans-caryophyllene. nih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), often using atmospheric pressure chemical ionization (APCI), can simultaneously quantify terpenes and other compounds like cannabinoids in a single run without the need for chemical derivatization. nih.gov Supercritical Fluid Chromatography (SFC) coupled with MS (SFC-MS) represents another advanced approach, offering high separation efficiency for both nonpolar and polar compounds found in complex plant extracts. acs.orgmdpi.com
| Technique | Principle | Application in Trans-Caryophyllene Research | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by detection and identification based on their unique mass fragmentation patterns. | Primary tool for identification and quantification of trans-caryophyllene in essential oils and plant extracts. | nih.govnih.govnih.gov |
| Gas Chromatography-Olfactometry-Mass Spectrometry (GC-O-MS) | Combines chemical identification (MS) with human sensory analysis (Olfactometry) for compounds separated by GC. | Identifies trans-caryophyllene as a key contributor to the aroma profile of various plants. | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid mobile phase, followed by mass analysis. Suitable for less volatile or thermally labile compounds. | Simultaneous quantification of terpenes, including trans-caryophyllene, and other phytochemicals without derivatization. | nih.gov |
| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Uses a supercritical fluid as the mobile phase for separation, offering benefits of both gas and liquid chromatography. | Analysis of complex plant extracts containing both volatile (like trans-caryophyllene) and non-volatile compounds. | acs.orgmdpi.com |
Ambient Concentration Measurements and Atmospheric Chemistry Studies
Trans-caryophyllene is one of the most abundant sesquiterpenes emitted into the atmosphere by terrestrial vegetation, with global emissions estimated at 7.4 Tg per year. copernicus.org Despite its significant emission rate, direct measurement of its ambient concentration is challenging due to its extremely high reactivity, particularly with atmospheric oxidants like ozone (O₃). borenv.net Its atmospheric lifetime is very short, often on the order of minutes, as it is rapidly consumed in chemical reactions.
The atmospheric oxidation of trans-caryophyllene is a significant area of research because it is a major precursor to the formation of Secondary Organic Aerosols (SOA). copernicus.orgcopernicus.org These aerosols are microscopic particles that can impact air quality, cloud formation, and the Earth's radiative balance. acs.org Trans-caryophyllene reacts readily with the three main atmospheric oxidants: ozone (O₃), the hydroxyl radical (OH), and the nitrate (B79036) radical (NO₃). copernicus.orgcopernicus.orgrsc.org
These oxidation reactions lead to the formation of a complex array of lower-volatility products that can partition from the gas phase to the particle phase, creating or contributing to SOA. acs.org Laboratory and field studies have identified several key oxidation products that serve as tracers for trans-caryophyllene SOA. These include β-caryophyllinic acid, β-caryophyllene aldehyde, and β-nocaryophyllone aldehyde. acs.orgnih.govresearchgate.net For instance, a study in a boreal forest in Hyytiälä, Finland, identified and quantified β-nocaryophyllone aldehyde in ambient aerosol samples at a concentration of 17.4 ± 1.0 ng m⁻³. nih.gov
The yield of SOA from trans-caryophyllene oxidation is substantial and depends on the specific oxidant and environmental conditions, such as the concentration of nitrogen oxides (NOx). copernicus.org Studies have reported SOA mass yields as high as 90% from the reaction with the nitrate radical (NO₃) and 27-38% from reactions with ozone or OH radicals, depending on NOx levels. copernicus.orgcopernicus.org The chemical composition of the resulting SOA is also highly dependent on factors like temperature, with different products being dominant under different atmospheric conditions. acs.org For example, at lower temperatures, the formation of dimers and oligomers is more prevalent, while more highly oxidized monomers are favored at warmer temperatures. acs.org
| Reaction/Process | Key Findings | Measured Yields/Concentrations | Reference |
|---|---|---|---|
| Reaction with Ozone (O₃) | A primary degradation pathway leading to significant SOA formation. Products include β-caryophyllene aldehyde and β-nocaryophyllone aldehyde. | SOA Yield: ~27% (ozone excess). β-nocaryophyllone aldehyde concentration: 17.4 ± 1.0 ng m⁻³ (in Finnish boreal forest). | copernicus.orgnih.gov |
| Reaction with Hydroxyl Radical (OH) | Contributes to SOA formation, with yields dependent on NOx levels. Aging of initial SOA by OH radicals can increase aerosol mass by 15-40%. | SOA Yield: ~20% (low NOx), ~38% (high NOx). | copernicus.org |
| Reaction with Nitrate Radical (NO₃) | A major nighttime reaction pathway. A very efficient precursor to SOA and organic nitrates. | SOA Yield: ~90%. Organic Nitrate Yield: ~79%. | copernicus.org |
| SOA Composition | Formation of products like β-caryophyllinic acid. Composition is temperature-dependent, affecting particle volatility. | Key tracers identified: β-caryophyllinic acid, β-nocaryophyllone aldehyde. | acs.orgacs.org |
Molecular Mechanisms and Cellular Targets of Trans Caryophyllene Excluding Human Clinical Context
Receptor-Ligand Interactions in Model Systems
The initial interaction of trans-caryophyllene with cellular systems often begins at the receptor level. In vitro binding assays have been instrumental in elucidating these primary interactions.
Investigation of Cannabinoid Receptor 2 (CB2) Binding Dynamics
A substantial body of research has identified trans-caryophyllene as a selective agonist for the cannabinoid receptor type 2 (CB2). scienceopen.com Radioligand binding assays using human CB2 receptors expressed in HEK293 cells have demonstrated that (-)-trans-caryophyllene competitively displaces the potent synthetic cannabinoid agonist [3H]CP55,940 with a binding affinity (Ki) of 155 ± 4 nM. pnas.orgpnas.org In contrast, it shows negligible binding to the cannabinoid receptor type 1 (CB1), which is responsible for the psychotropic effects of other cannabinoids. scienceopen.compnas.org This selectivity for the CB2 receptor is a defining feature of its pharmacological profile. scienceopen.com
Molecular docking studies suggest that trans-caryophyllene binds within a hydrophobic pocket of the CB2 receptor, engaging in π–π stacking interactions with specific amino acid residues such as phenylalanine-117 and tryptophan-258. pnas.org The E-conformation of the double bond within the caryophyllene (B1175711) structure is considered crucial for this receptor binding. mdpi.comnih.gov It is noteworthy that caryophyllene oxide, an oxidized derivative, does not bind to the CB2 receptor. pnas.orgmdpi.com
| Compound | Receptor | Binding Affinity (Ki) | Assay System |
| (-)-trans-Caryophyllene | Human CB2 | 155 ± 4 nM | Radioligand binding assay (HEK293 cells) |
| (Z)-Caryophyllene | Human CB2 | 485 ± 36 nM | Radioligand binding assay (HEK293 cells) |
| Caryophyllene Oxide | Human CB2 | > 20 µM | Radioligand binding assay (HEK293 cells) |
| α-Humulene | Human CB2 | > 20 µM | Radioligand binding assay (HEK293 cells) |
| (-)-trans-Caryophyllene | Human CB1 | No significant affinity | Radioligand binding assay |
Data sourced from in vitro binding studies. pnas.org
Non-CB2 Receptor Interactions
Beyond its well-documented effects on the CB2 receptor, trans-caryophyllene has been shown to interact with other cellular targets. Studies have revealed that it can activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. mdpi.comnih.govfrontiersin.orgresearchgate.netkau.edu.sa For instance, research has demonstrated that trans-caryophyllene directly interacts with the ligand-binding domain of PPAR-α. ebi.ac.uknih.gov This interaction was confirmed through luciferase reporter assays, surface plasmon resonance, and time-resolved fluorescence resonance energy transfer assays. ebi.ac.uknih.gov The activation of PPARs is significant as these receptors are involved in regulating metabolic and inflammatory responses. nih.gov
Intracellular Signaling Cascade Modulation
The binding of trans-caryophyllene to its receptors initiates a cascade of intracellular events, leading to the modulation of various signaling pathways that are critical for cellular function and response to stimuli.
Regulation of NF-κB Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. nih.gov Trans-caryophyllene has been shown to inhibit the activation of NF-κB. mdpi.comresearchgate.net In vitro studies on human chondrocytes demonstrated that a combination including β-caryophyllene led to the downregulation of NF-κB1 gene expression. nih.gov The mechanism of inhibition often involves preventing the degradation of IκBα, the inhibitory subunit of NF-κB. nih.gov By blocking IκBα degradation, trans-caryophyllene prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of NF-κB target genes. researchgate.netnih.gov This inhibitory effect on the NF-κB pathway contributes to the compound's observed anti-inflammatory properties in various model systems. mdpi.comfrontiersin.org
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in mediating cellular responses to a variety of external stimuli. nih.gov Trans-caryophyllene has been observed to modulate these pathways. For example, in primary human monocytes, (-)-trans-caryophyllene was found to weakly activate ERK1/2 and p38 MAPKs. pnas.orgpnas.org Conversely, other studies have shown that β-caryophyllene can decrease the activation of ERK1/2 and JNK1/2. mdpi.com In one study, a 1-hour pre-treatment with 0.5 µM of β-caryophyllene significantly reduced the LPS-induced activation of Erk1/2 and JNK1/2. mdpi.com In hepatocellular carcinoma cells, β-caryophyllene was found to primarily target the MAPK signaling pathway. nih.gov The varied effects on MAPK pathways suggest that the modulatory role of trans-caryophyllene may be context-dependent, varying with cell type and stimulus.
Influence on STAT-3/mTOR/AKT Signaling
The STAT-3/mTOR/AKT signaling axis is a critical pathway involved in cell survival, proliferation, and growth. mdpi.com Trans-caryophyllene has been shown to suppress this pathway in various cancer cell lines. nih.govmdpi.com In human bladder cancer cells (T24 and 5637), β-caryophyllene was found to inhibit cell proliferation and induce apoptosis by suppressing the expression of STAT-3, mTOR, and AKT proteins. nih.govnih.gov Research indicates that β-caryophyllene can suppress the activation of STAT3 by inhibiting its phosphorylation at Tyr705, potentially through the upstream kinase JAK2. nih.gov Similarly, β-caryophyllene oxide has been reported to inhibit STAT3 activation in multiple myeloma, prostate, and breast cancer cell lines. mdpi.comnih.gov The inhibition of the PI3K/Akt/mTOR pathway is another key mechanism through which trans-caryophyllene exerts its effects. mdpi.commdpi.comumw.edu.pl
| Signaling Pathway | Key Proteins Modulated | Observed Effect in Model Systems | Cell/System Type |
| NF-κB | IκBα, p65 | Inhibition of activation, reduced nuclear translocation | Human Chondrocytes, various tumor cells |
| MAPK | ERK1/2, JNK1/2, p38 | Weak activation or inhibition depending on context | Primary Human Monocytes, Hepatocellular Carcinoma Cells |
| STAT-3/mTOR/AKT | STAT-3, mTOR, AKT, JAK2 | Suppression of protein expression and phosphorylation | Human Bladder Cancer Cells, Multiple Myeloma, Prostate, and Breast Cancer Cells |
This table summarizes the observed effects of trans-caryophyllene on key intracellular signaling pathways in various in vitro models. pnas.orgnih.govnih.govnih.govmdpi.comnih.govmdpi.comnih.gov
Calcium Flux and Ion Channel Interactions
Trans-caryophyllene and other terpenes can influence cellular function by modulating the activity of ion channels, which can, in turn, affect calcium flux. The influx of calcium is a critical signaling event in various cellular processes.
Some terpenes have been shown to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception and pain. For instance, myrcene, another terpene found in cannabis, activates TRPV1-dependent calcium responses. nih.gov While direct studies on trans-caryophyllene's broad interaction with various calcium channels are still emerging, its lipophilic nature suggests it could modulate membrane structure and thereby influence the activity of embedded ion channels. mdpi.com This modulation can have profound effects on cellular signaling, as even minor shifts in protein conformation, such as those in ion channels, can alter their function. mdpi.com
The interaction of phytochemicals with TRP channels is an area of active research. For example, compounds in garlic can activate TRPA1, leading to Ca2+ influx. acs.org While not directly about trans-caryophyllene, this highlights the potential for plant-derived compounds to interact with these channels. Understanding these interactions is crucial as excessive calcium flux can lead to cellular death. acs.org
Enzyme Activity Modulation (e.g., in vitro enzyme inhibition/activation)
Trans-caryophyllene has been shown to modulate the activity of several enzymes in vitro, indicating its potential to influence various metabolic and signaling pathways.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Recent research has identified that β-caryophyllene (BCP) can inhibit the activity of monoacylglycerol lipase (MAGL) at pharmacologically relevant concentrations. nih.govnih.gov This inhibition leads to an increase in the endogenous levels of 2-arachidonoylglycerol (B1664049) (2-AG), an endocannabinoid that acts as an agonist for both CB1 and CB2 receptors. nih.govnih.gov The elevation of 2-AG levels is thought to contribute to the pharmacological properties of BCP. nih.govnih.gov It is important to note that while BCP inhibits MAGL, a study on functionalized β-caryophyllene derivatives found that these new compounds did not affect MAGL activity. acs.org
Cytochrome P450 (CYP) Enzyme Interactions
Trans-caryophyllene and its derivatives have been demonstrated to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics. In vitro studies using human and rat liver microsomes have shown that β-caryophyllene and its oxide can inhibit several CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and notably CYP3A4. researchgate.netmdpi.com The inhibition of CYP3A4 is particularly significant as this enzyme is involved in the metabolism of many drugs. mdpi.com The inhibitory effect on CYP enzymes can lead to increased levels of co-administered drugs, potentially enhancing their effects or toxicity. researchgate.netmdpi.com
Specifically, β-caryophyllene oxide has been shown to inhibit CYP3A4 activity. biorxiv.org The interactions are complex, with the extent of inhibition varying between rat and human microsomes. mdpi.com For example, the inhibition of CYP1A2 by β-caryophyllene oxide is more pronounced in rat microsomes. mdpi.com It's also worth noting that inflammation can trigger a decrease in the expression and metabolic activity of P450 enzymes. frontiersin.org
Table 1: In Vitro Effects of β-Caryophyllene on Cytochrome P450 Isoforms
| CYP Isoform | Effect | Source |
| CYP1A2 | Inhibition | researchgate.netmdpi.com |
| CYP2A6 | Weak Inhibition | mdpi.com |
| CYP2B6 | Weak Inhibition | mdpi.com |
| CYP2C9 | Weak Inhibition | mdpi.com |
| CYP2C19 | Weak Inhibition | mdpi.com |
| CYP2D6 | Weak Inhibition | mdpi.com |
| CYP2E1 | Weak Inhibition | mdpi.com |
| CYP3A4 | Inhibition | researchgate.netmdpi.com |
Cholinesterase and α-Amylase Inhibitory Activities
Trans-caryophyllene has been identified as a constituent in essential oils that exhibit inhibitory activity against cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and α-amylase. researchgate.netdergipark.org.tr Essential oils containing (E)-caryophyllene have demonstrated inhibitory effects on these enzymes. unicam.it For instance, the essential oil of Syzygium cumini, which contains β-caryophyllene, showed inhibitory activity against AChE and α-amylase. mdpi.com Molecular docking studies have suggested that (E)-β-caryophyllene can bind to the active sites of these enzymes. mdpi.com
Similarly, essential oils from various plants containing β-caryophyllene have shown α-amylase inhibitory activity. mdpi.com The inhibition of α-amylase is a therapeutic target for managing post-meal high blood sugar. mdpi.com
Table 2: Enzyme Inhibitory Activities of Essential Oils Containing Trans-Caryophyllene
| Enzyme | Activity | Source |
| Acetylcholinesterase (AChE) | Inhibition | researchgate.netunicam.itmdpi.com |
| Butyrylcholinesterase (BChE) | Inhibition | dergipark.org.tr |
| α-Amylase | Inhibition | researchgate.netunicam.itmdpi.commdpi.com |
| α-Glucosidase | Inhibition | unicam.itmdpi.commdpi.com |
Xanthine (B1682287) Oxidase Inhibition
Xanthine oxidase is a key enzyme in the production of uric acid, and its inhibition is a strategy for managing conditions associated with high uric acid levels. nih.gov In vitro studies have demonstrated that caryophyllene can inhibit xanthine oxidase. researchgate.net One study reported an IC50 value of 4.79 ± 0.25 µg/mL for caryophyllene's inhibition of this enzyme. researchgate.net Essential oils containing β-caryophyllene have also shown xanthine oxidase inhibitory activity. nih.gov For example, the essential oil of Pistacia chinensis leaves, which contains caryophyllene, exhibited potent inhibition of xanthine oxidase. nih.gov
Gene Expression and Chromatin Remodeling
Trans-caryophyllene can modulate various molecular targets by altering their gene expression and signaling pathways. kau.edu.sa It has been reported to regulate the expression and release of pro-inflammatory cytokines and other molecules by influencing transcription factors. kau.edu.sa For example, trans-caryophyllene has been shown to inhibit the expression of VCAM-1 protein. researchgate.net
The regulation of gene expression is a complex process involving epigenetic mechanisms like DNA methylation and histone modifications, which lead to chromatin remodeling. mdpi.com While direct studies on trans-caryophyllene's specific effects on chromatin remodeling are limited, its ability to influence transcription factors suggests an indirect role. For example, in plants, infestation by aphids can lead to a dynamic pattern of gene expression, including the differential expression of genes involved in cell wall metabolism and defense responses. frontiersin.org This highlights how external stimuli can lead to large-scale transcriptional reprogramming.
Furthermore, β-caryophyllene has been shown to modulate signaling pathways such as the NF-κB and MAPK pathways, which are key regulators of inflammation and gene expression. mdpi.com It can also activate peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors involved in cellular differentiation, proliferation, and inflammation. mdpi.com
Antioxidant Mechanisms at the Molecular Level (e.g., ROS scavenging, Nrf2 pathway activation)
Trans-caryophyllene, also known as β-caryophyllene (BCP), demonstrates significant antioxidant activity through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant pathways. researchgate.net Its lipophilic nature facilitates interaction with cellular membranes, where it can inhibit lipid peroxidation. nih.govscielo.br Research has shown that BCP can directly scavenge free radicals, including hydroxyl radicals and superoxide (B77818) anions. mdpi.com
A primary mechanism for its indirect antioxidant effect is the activation of the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. mdpi.commdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1). europeanreview.org In the presence of oxidative stress or activators like BCP, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), initiating the transcription of a suite of protective genes. nih.govmdpi.com
In vitro studies have elucidated this process in various cell models. In C6 glioma cells subjected to glutamate-induced cytotoxicity, BCP treatment led to the activation of the Nrf2 pathway in a Cannabinoid Receptor 2 (CB2R)-dependent manner, resulting in the inhibition of ROS production and restoration of the mitochondrial membrane potential. mdpi.comnih.gov Similarly, in a neuroblastoma cell line (SH-SY5Y), BCP was found to inhibit ROS production, restore mitochondrial function, and increase levels of the endogenous antioxidant glutathione (B108866) (GSH), with these effects linked to the CB2/Nrf2 pathway. mdpi.com
The activation of Nrf2 by BCP leads to the upregulation of several phase II antioxidant enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.goveuropeanreview.orgdovepress.comresearchgate.net By increasing the expression of these enzymes, BCP enhances the cell's capacity to neutralize oxidative threats and maintain redox homeostasis. dovepress.comnih.gov Interestingly, some research suggests a selective antioxidant activity, where BCP promotes the activation of Nrf2 in normal cells while paradoxically increasing ROS levels in cancer cells, contributing to its anti-cancer effects. mdpi.com
Table 1: Effects of Trans-Caryophyllene on Antioxidant Pathways in Cellular Models
| Cell Line | Model System | Key Molecular Effects | Reference |
|---|---|---|---|
| C6 Glioma Cells | Glutamate-induced cytotoxicity | Inhibited ROS production; Restored mitochondrial membrane potential; Activated Nrf2 pathway (CB2R-dependent). | mdpi.comnih.gov |
| SH-SY5Y Neuroblastoma Cells | Neurotoxicity model | Inhibited ROS production; Increased glutathione (GSH) levels; Prevented apoptosis via CB2/Nrf2 pathway. | mdpi.com |
| A549 and NCI-H1299 (NSCLC) | Non-small cell lung cancer | Increased levels of antioxidant factors (SOD, CAT, GPx); Reduced levels of oxidative stress (ROS and NO). | dovepress.com |
| Normal Cholangiocytes (H69) | Chemotherapy-induced stress | Exerted cytoprotective effects by modulating oxidative stress. | uniroma1.it |
Apoptosis and Cell Cycle Modulation in In Vitro Cellular Models
Trans-caryophyllene exerts significant anti-proliferative effects on various cancer cell lines by inducing apoptosis (programmed cell death) and modulating the cell cycle. mdpi.comresearchgate.net These actions are mediated through multiple interconnected signaling pathways.
The induction of apoptosis by BCP often involves the generation of ROS within cancer cells, leading to increased oxidative stress that triggers cell death mechanisms. mdpi.comnih.gov This process is frequently linked to the mitochondrial or intrinsic apoptotic pathway. BCP has been shown to decrease the mitochondrial membrane potential (Δψm), a key event in the initiation of apoptosis. mdpi.comnih.govmdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria.
A critical aspect of BCP-induced apoptosis is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies consistently show that BCP increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.commdpi.comnih.gov This shift in the Bax/Bcl-2 ratio makes the mitochondrial outer membrane more permeable, facilitating the activation of the caspase cascade. mdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, is a hallmark of BCP's action. nih.govbenthamscience.com Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell. benthamscience.com
In addition to inducing apoptosis, BCP modulates the cell cycle to halt the proliferation of cancer cells. mdpi.comqu.edu.qa It has been reported to cause cell cycle arrest at different phases depending on the cell type. For instance, in OAW 42 ovarian cancer cells, BCP induced an S-phase arrest. benthamscience.com In some human lung cancer cell lines, it caused a G1 phase arrest by upregulating cell cycle inhibitors like p21 and p27 and downregulating key progression proteins such as cyclin D1 and cyclin E. researchgate.netresearchgate.net In other cancer models, a blockage at the G2/M phase has been observed. researchgate.net This cell cycle arrest is often achieved by interfering with critical signaling pathways that govern cell proliferation, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. mdpi.comnih.govqu.edu.qanih.gov
The anti-proliferative effects of BCP have been demonstrated across a broad spectrum of in vitro cancer models, including those for glioblastoma, multiple myeloma, and cancers of the ovary, bladder, colon, and liver. mdpi.comnih.govmdpi.comnih.govbenthamscience.comqu.edu.qafrontiersin.org
Table 2: Effects of Trans-Caryophyllene on Apoptosis and Cell Cycle in Cancer Cell Lines
| Cancer Cell Line(s) | Cancer Type | Apoptotic Effects | Cell Cycle Modulation | Reference |
|---|---|---|---|---|
| PA-1, OAW 42 | Ovarian Cancer | Caspase-3 activation; PARP cleavage. | S Phase arrest (in OAW 42). | benthamscience.com |
| T24, 5637 | Bladder Cancer | Increased ROS synthesis; Decreased mitochondrial membrane potential; Modified Bax/Bcl-2 expression. | Suppression of STAT-3/mTOR/AKT signaling. | nih.gov |
| U-373, U87, GSCs | Glioblastoma | Increased Bax/Bcl-2 ratio; Caspase-3 and -9 activation; Decreased Beclin-1, LC3, p62/SQSTM1. | Inhibition of cell cycle. | nih.gov |
| MM.1R, MM.1S | Multiple Myeloma | Increased Bax and Caspase-3; Decreased Bcl-2. | Modulation of Akt, β-catenin, and cyclin D1. | qu.edu.qa |
| A549, NCI-H1299 | Non-small cell lung cancer | Increased cleaved caspase-3 and BAX. | G1 arrest via upregulation of p21 and p27 and downregulation of cyclin D1 and E. | dovepress.comresearchgate.net |
| DLD-1, Caco-2 | Colorectal Cancer | Increased Bax/Bcl-2 ratio; ROS production; Loss of mitochondrial membrane potential. | Inhibition of proliferation. | mdpi.com |
Synthetic and Semisynthetic Approaches to Trans Caryophyllene and Its Derivatives
Total Synthesis Strategies for Stereoselective Production
The total synthesis of (–)-β-caryophyllene presents significant challenges due to the presence of its strained nine-membered ring and stereochemical complexity. Early approaches often resulted in racemic mixtures, but more recent strategies have focused on achieving high stereoselectivity.
One of the pioneering total syntheses of racemic β-caryophyllene was reported by E. J. Corey. beilstein-journals.orgnih.gov A key step in this synthesis involved a photochemical [2+2] cycloaddition between 2-cyclohexen-1-one (B156087) and isobutene. beilstein-journals.orgnih.gov This was followed by a series of transformations culminating in a Wharton-type Grob fragmentation to construct the challenging nine-membered cyclononene (B11951088) ring. d-nb.info Oishi and co-workers developed an alternative strategy for the racemic synthesis, which featured an intramolecular acyl transfer reaction to form the cyclononene ring. beilstein-journals.orgd-nb.info
More recent synthetic endeavors have successfully produced enantiomerically enriched or pure (–)-β-caryophyllene. These modern approaches often employ sophisticated catalytic methods and strategic bond formations to control stereochemistry.
The demand for enantiomerically pure (–)-β-caryophyllene and its derivatives for biological studies has driven the development of enantioselective total syntheses. These methods introduce chirality early in the synthetic sequence and maintain it throughout.
An enantioselective total synthesis of (–)-β-caryophyllene was achieved starting from a chiral enone. beilstein-journals.org The synthesis commenced with a conjugate addition of a silyl (B83357) ketene (B1206846) acetal (B89532) to the enone, followed by selective reduction and desilylation. beilstein-journals.org The crucial cyclobutane (B1203170) ring was formed stereoselectively through intramolecular α-alkylation. beilstein-journals.org A final Wittig methylenation introduced the exocyclic double bond to yield (–)-β-caryophyllene. beilstein-journals.org
Another notable strategy involves the Ireland-Claisen rearrangement to establish key stereocenters. For instance, the synthesis of related xenicane diterpenoids has utilized this rearrangement to create the necessary asymmetry early in the synthesis. nih.gov While not a direct synthesis of caryophyllene (B1175711) itself, these methodologies showcase powerful tools applicable to the enantioselective synthesis of complex terpenes.
The following table summarizes key reactions in enantioselective approaches:
| Reaction | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | 2-cyclohexenone, isobutene | Forms the cyclobutane ring (racemic) | beilstein-journals.orgnih.gov |
| Wharton-type Grob Fragmentation | Base-mediated | Constructs the nine-membered ring | d-nb.info |
| Intramolecular Acyl Transfer | Lithium diisopropylamide | Forms the cyclononene ring | beilstein-journals.orgd-nb.info |
| Conjugate Addition | Silyl ketene acetal, trityl perchlorate | Introduces chirality | d-nb.info |
The trans-cyclononene ring of caryophyllene exhibits planar chirality, a feature that can be exploited in its synthesis. kyoto-u.ac.jp The stability of this planar chirality is dependent on the ring size, with trans-cyclooctene (B1233481) being the smallest stable ring of this type. kyoto-u.ac.jp Synthetic strategies can be designed to control the formation of this planar element.
One approach involves a domino 4π-electrocyclic ring opening-alkylation reaction of fused-cyclobutenes. kyoto-u.ac.jp This method allows for the conversion of cycloalkanones into functionalized medium-sized trans-cycloalkenes. kyoto-u.ac.jp Significantly, this strategy has demonstrated the transfer of central-to-planar chirality from enantiomerically enriched cyclobutenes to the target trans-cycloalkenes. kyoto-u.ac.jp This represents a powerful method for the stereocontrolled synthesis of molecules with planar chirality, like caryophyllene.
Semisynthetic Transformations of Natural Precursors
The natural abundance of (-)-β-caryophyllene and its oxidized form, caryophyllene oxide, makes them ideal starting materials for the synthesis of more complex sesquiterpenoids. researchgate.netnih.govresearchgate.net These semisynthetic approaches leverage the existing intricate scaffold of the natural product to access a diverse range of derivatives. researchgate.netnih.gov
For example, (-)-caryophyllene oxide can be transformed into various natural products through reagent-controlled rearrangements and functional group manipulations. nih.gov One such strategy involves the conversion of (-)-caryophyllene oxide into rumphellaones A, B, and C. researchgate.net This was achieved through a synthetic route using caryophyllonic acid as a key intermediate, which was then subjected to acid-catalyzed lactonization or one-pot epoxidation-lactonization. researchgate.net
Another approach demonstrated the conversion of (-)-caryophyllene oxide to the enantiomers of aquilanols A and B via a retro-cycloisomerization-induced ring expansion. nih.gov Furthermore, selective manipulation of derivatives allows for ring contractions, opening pathways to other families of natural products. nih.gov A cascaded Beckmann-transannular remodeling of β-caryophyllene has also been used to create diverse and complex poly-heterocyclic unnatural skeletal types. rsc.orgrsc.org
Key semisynthetic transformations are highlighted in the table below:
| Starting Material | Key Transformation | Product(s) | Reference |
|---|---|---|---|
| (-)-β-Caryophyllene | Regioselective dihydroxylation, oxidative cleavage | Caryophyllonic acid | researchgate.net |
| (-)-Caryophyllene oxide | Acid-catalyzed lactonization of a derivative | Rumphellaone A | researchgate.net |
| (-)-Caryophyllene oxide | One-pot epoxidation-lactonization | Rumphellaone C | researchgate.net |
| (-)-Caryophyllene oxide | Retro-cycloisomerization-induced ring expansion | Aquilanols A and B | nih.gov |
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the biological potential of caryophyllene, derivatization strategies are employed to generate analogues for structure-activity relationship (SAR) studies. researchgate.netmdpi.com These studies aim to understand how specific structural modifications influence biological activity.
SAR studies often focus on modifying key functional groups or structural motifs within the caryophyllene scaffold. mdpi.com For example, in a study on antifungal compounds, zerumbone, a structural isomer of caryophyllene, was derivatized to its alcohol and epoxide forms. researchgate.net The results indicated that the α,β-unsaturated carbonyl group was crucial for its potent antifungal activity. researchgate.net While caryophyllene itself showed marginal activity, its larger molecular structure compared to simpler terpenes like limonene (B3431351) was noted as a contributing factor. researchgate.net
In the broader context of terpenoid derivatization, modifications often target hydroxyl groups or double bonds to create more hydrophilic derivatives, which can improve pharmacokinetic properties. mdpi.com For instance, SAR studies on the antiplatelet agent YC-1, while not a direct caryophyllene derivative, demonstrate the principles of how modifications to different parts of a molecule (aromatic rings, linker groups) can significantly impact biological activity. nih.gov Similar principles apply to the derivatization of caryophyllene for optimizing its therapeutic potential. The nitrate (B79036) radical reaction with β-caryophyllene has also been studied to understand the formation of secondary organic aerosols, with analysis showing that the resulting products differ significantly from those of other oxidants. copernicus.org
Biocatalytic Transformations and Enzymatic Modifications
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for the modification of caryophyllene. neliti.cominteresjournals.org This approach utilizes whole microbial cells or isolated enzymes to catalyze specific transformations. neliti.cominteresjournals.org
Microbial transformation of β-caryophyllene has been shown to produce a variety of derivatives, including ketones, aldehydes, and alcohols. dergipark.org.tr For example, the fungus Wolfiporia extensa can convert β-caryophyllene into a mixture of oxidized products. dergipark.org.tr These enzymatic reactions are often highly regio- and enantioselective, providing access to specific isomers that may be difficult to obtain through conventional chemistry. interesjournals.orgdergipark.org.tr
The biosynthesis of β-caryophyllene itself involves the cyclization of farnesyl pyrophosphate (FPP), catalyzed by a class of enzymes known as sesquiterpene synthases. mdpi.com By leveraging and engineering these biosynthetic pathways in microorganisms like Saccharomyces cerevisiae and Escherichia coli, it is possible to produce β-caryophyllene and its derivatives through fermentation. mdpi.comnih.gov Engineering the biosynthesis of the precursor FPP can significantly increase the yield of the desired sesquiterpenoid. nih.gov These chemoenzymatic and biocatalytic strategies are becoming increasingly important for the sustainable production and derivatization of complex natural products like caryophyllene. nih.gov
Biotechnological and Genetic Engineering Perspectives on Trans Caryophyllene Production
Metabolic Engineering for Enhanced Terpenoid Precursor Supply
A critical aspect of achieving high titers of trans-caryophyllene in microbial hosts is the engineering of metabolic pathways to increase the supply of its universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Optimization of MVA and MEP Pathways
Microorganisms primarily utilize two distinct pathways for IPP and DMAPP biosynthesis: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.gov E. coli naturally uses the MEP pathway, while S. cerevisiae employs the MVA pathway. mdpi.comfrontiersin.org Plants, on the other hand, possess both. rsc.org
In E. coli, strategies often involve either optimizing the native MEP pathway or introducing a heterologous MVA pathway. mdpi.com For the MEP pathway, overexpression of key enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first rate-limiting enzyme, and HDS (encoded by the ispG gene) has been shown to increase terpenoid yields. mdpi.com Overexpressing the dxs gene, for instance, resulted in a 1.67-fold increase in β-caryophyllene production in one study. mdpi.com However, the introduction of a heterologous MVA pathway, often from S. cerevisiae or a hybrid from different organisms like Enterococcus faecalis and S. cerevisiae, has proven more efficient for sesquiterpene production in E. coli. mdpi.comnih.gov This is partly because the MVA pathway is largely orthogonal to E. coli's native metabolism. nih.gov
In S. cerevisiae, which already has a robust MVA pathway geared towards sterol biosynthesis, engineering efforts focus on enhancing the flux towards farnesyl pyrophosphate (FPP), the direct precursor to sesquiterpenes. rsc.org This includes overexpressing genes within the MVA pathway, such as a truncated HMG-CoA reductase (tHMGR), which is a key rate-limiting enzyme, and down-regulating competing pathways, like the one leading to squalene (B77637) (a sterol precursor) by targeting the squalene synthase gene (ERG9). mdpi.comrsc.org For example, a novel S. cerevisiae chassis was constructed by overexpressing MVA-pathway-related genes including EfHMGR, ERG12, ERG8, ERG19, IDI1, and ERG20, which significantly boosted β-caryophyllene production. mdpi.com
Flux Control and Bottleneck Alleviation
Achieving a balanced metabolic flux is crucial to prevent the accumulation of toxic intermediates and to maximize the final product yield. rsc.org Unbalanced overexpression of pathway genes can lead to metabolic burdens and inhibit cell growth. rsc.org
One common bottleneck in the MEP pathway is the step catalyzed by DXS, which is often tightly regulated. nih.gov Using homologous enzymes from different organisms that are less susceptible to feedback inhibition is a common strategy. nih.gov For the MVA pathway, HMG-CoA reductase (HMGR) is a frequent target for modification to enhance flux. mdpi.com
In E. coli, integrating parts of the MVA pathway into the chromosome, as opposed to using high-copy plasmids, has been shown to reduce the accumulation of toxic intermediates and improve β-caryophyllene production by six-fold. nih.gov Another strategy to alleviate bottlenecks is to increase the supply of cofactors like NADPH, which is essential for enzymes like HMGR. mdpi.com This can be achieved by, for example, deleting the phosphoglucose (B3042753) isomerase gene (pgi) to redirect carbon flux through the pentose (B10789219) phosphate (B84403) pathway, thereby increasing NADPH availability. mdpi.com
In S. cerevisiae, dynamic control of gene expression has been employed. For instance, using an ergosterol-responsive promoter to control the expression of squalene synthase (Erg9) can divert FPP flux towards the desired sesquiterpene when ergosterol (B1671047) levels are sufficient. frontiersin.org
Genetic Engineering in Plants for Modulated Caryophyllene (B1175711) Production
In addition to microbial systems, direct genetic modification of plants offers a route to alter the production of trans-caryophyllene for agricultural and industrial purposes.
Overexpression of Caryophyllene Synthase Genes
A straightforward approach to increasing trans-caryophyllene production in plants is the overexpression of the corresponding caryophyllene synthase gene. This has been demonstrated in several plant species.
In cotton (Gossypium hirsutum), overexpression of the native (E)-β-caryophyllene synthase gene, GhTPS1, resulted in transgenic lines with 3-5 fold higher gene expression and significantly increased emission of (E)-β-caryophyllene. nih.gov This modification was shown to negatively affect multiple insect pests while attracting their natural enemies, highlighting a potential application in pest management. nih.gov
Similarly, in Arabidopsis, the overexpression of a MYC transcription factor from lavender (LaMYC7) led to a significant increase in caryophyllene content. oup.com This was associated with the enhanced transcription of the Arabidopsis caryophyllene synthase gene AtTPS21 as well as upstream pathway genes like AtHMGR1 and AtDXR. oup.com Transient overexpression of an Artemisia annua β-caryophyllene synthase gene (AaCPS1) in Nicotiana benthamiana has also been successfully used to produce the compound in vitro. nih.gov
CRISPR/Cas9 and Gene Editing Applications in Biosynthesis
The CRISPR/Cas9 system and other gene-editing technologies provide powerful tools for precisely manipulating plant genomes to modulate terpenoid biosynthesis. nih.gov This technology can be used for gene knockouts, insertions, and transcriptional regulation. nih.govnih.gov
While specific examples of using CRISPR/Cas9 to directly enhance trans-caryophyllene production are emerging, its application in related pathways demonstrates its potential. For instance, in Artemisia annua, CRISPR/Cas has been used to knock out genes for competing enzymes like β-farnesene synthase (BFS) and squalene synthase (SQS) to improve the production of artemisinin, another sesquiterpenoid. nih.gov This strategy of blocking competing pathways could be directly applied to increase the FPP pool available for trans-caryophyllene synthesis.
Recent advancements have highlighted the potential for using CRISPR/Cas9 to edit genes responsible for the biosynthesis of compounds like β-caryophyllene in crops such as maize to enhance resistance to pests. researchgate.net The technology allows for precise modifications, such as knocking out negative regulators or editing promoter regions to enhance the expression of caryophyllene synthase genes, offering a sophisticated method for developing crops with desired traits. nih.govresearchgate.net
In Vitro Plant Cell and Organ Culture for Controlled Biosynthesis
In vitro culture systems, including plant cell and organ cultures, provide a controlled environment for the biosynthesis of valuable secondary metabolites like trans-caryophyllene, independent of geographical and climatic constraints. nih.gov Hairy root (HR) cultures and callus cultures, in particular, have been investigated as effective platforms for enhancing the production of β-caryophyllene. nih.govfrontiersin.org
Hairy root cultures are established by infecting plant tissues with Agrobacterium rhizogenes. nih.govresearchgate.net These cultures are known for their rapid growth, genetic stability, and capacity for secondary metabolite production, sometimes exceeding that of the parent plant. researchgate.net In studies with Artemisia vulgaris L., hairy root cultures have been shown to be a superior system for β-caryophyllene production compared to non-differentiated callus cultures. nih.govfrontiersin.org
A key strategy to boost the yield of target compounds in these culture systems is precursor feeding. frontiersin.orgresearchgate.net The biosynthesis of β-caryophyllene, a sesquiterpene, depends on the precursor farnesyl diphosphate (B83284) (FPP). nih.govfrontiersin.org Research has shown that supplying FPP to the culture medium can significantly enhance β-caryophyllene accumulation. nih.govfrontiersin.org
In one study, A. vulgaris hairy root cultures were induced using two different A. rhizogenes strains (A4 and R1000). nih.govresearchgate.net The addition of 3 μM FDP to the half-strength Murashige and Skoog (MS) medium resulted in the highest production of β-caryophyllene. nih.govresearchgate.net The HR cultures induced with the A4 strain produced 2.92 mg/ml of β-caryophyllene, while those induced with the R1000 strain produced 2.80 mg/ml. nih.govresearchgate.net This represented a notable increase compared to the cultures grown without the precursor. frontiersin.org
Callus cultures of A. vulgaris also responded positively to precursor feeding, although the yields were generally lower than in hairy root cultures. nih.gov The highest β-caryophyllene concentration in precursor-treated callus was 2.38 mg/ml, achieved in a medium containing the auxin 2,4-D (13.5 μM) and FDP (3 μM). nih.gov These findings underscore the potential of combining in vitro culture techniques with metabolic pathway manipulation through precursor feeding for the controlled and enhanced biosynthesis of trans-caryophyllene. nih.govfrontiersin.org
Data Tables
Table 1: β-Caryophyllene Production in Artemisia vulgaris Callus Culture with and without Precursor (FDP) Feeding
| Culture Medium Supplement | β-Caryophyllene Yield (mg/ml) |
| 2,4-D (13.5 μM) | 1.61 |
| 2,4-D (13.5 μM) + FDP (3 μM) | 2.38 |
| NAA (16.1 μM) + FDP (3 μM) | 2.28 |
| Data sourced from a study on enhancing β-caryophyllene production. nih.gov |
Table 2: β-Caryophyllene Production in Artemisia vulgaris Hairy Root (HR) Cultures
| A. rhizogenes Strain | Culture Medium | β-Caryophyllene Yield (mg/ml) |
| A4 | ½ MS (without precursor) | 2.44 |
| A4 | ½ MS + FDP (3 μM) | 2.92 |
| R1000 | ½ MS (without precursor) | 2.16 |
| R1000 | ½ MS + FDP (3 μM) | 2.80 |
| Data derived from research on precursor-treated hairy root cultures. nih.govfrontiersin.orgresearchgate.net |
Future Directions and Research Gaps in Trans Caryophyllene Studies
Elucidation of Novel Biosynthetic Enzymes and Pathways in Underexplored Organisms
The quest for novel enzymes and metabolic pathways for trans-caryophyllene production is expanding to previously unexplored organisms. While plants are the primary natural source of this sesquiterpene, the scientific community is turning its attention to microbial sources. nih.gov The gram-positive bacterium Bacillus subtilis is considered a suitable host for producing terpenoids due to its GRAS (generally regarded as safe) status and amenability to genetic manipulation. nih.gov Fungi, particularly those from the phylum Basidiomycota, are also a promising area of research, with each species estimated to have 10-20 putative sesquiterpene synthase (STS) encoding genes. mdpi.com However, many of these organisms are slow-growing in laboratory settings, making heterologous expression in hosts like Escherichia coli and Saccharomyces cerevisiae an attractive strategy for studying and harnessing their biosynthetic potential. mdpi.com
Genome mining and transcriptomic approaches are proving to be powerful tools in this endeavor. mdpi.com By analyzing the genetic makeup of organisms like Desarmillaria tabescens, researchers can identify candidate genes for STSs and other enzymes in the biosynthetic pathway, such as cytochrome P450 monooxygenases and SDR reductases. mdpi.com This predictive framework allows for the targeted discovery of novel enzymes with potentially enhanced or unique properties for trans-caryophyllene synthesis. mdpi.compnas.org The exploration of these untapped genetic resources holds the potential to uncover more efficient and diverse enzymatic machinery for biotechnological applications. mdpi.commdpi.com
Advanced Understanding of Complex Ecological Network Dynamics
Future research will focus on unraveling the intricate roles of trans-caryophyllene in complex ecological networks. This involves moving beyond individual interactions to a community-centric approach, examining its influence on population dynamics and interspecies relationships. researchgate.net Large-scale studies are becoming increasingly important to understand the variation of trans-caryophyllene in natural populations and its impact on shaping entire ecosystems. researchgate.net
A key area of investigation is the compound's role as a semiochemical, a chemical cue that mediates interactions between organisms. This includes its function as an insect attractant and its involvement in plant defense mechanisms. ebi.ac.uk For instance, the expression of β-caryophyllene synthase is induced in plants in response to fungal elicitors, suggesting a defensive role. ebi.ac.uk Further research is needed to understand how trans-caryophyllene influences the behavior of a wide range of organisms, from insects to mammals, and how these interactions cascade through the food web. researchgate.net
Development of Innovative In Situ Analytical Tools for Environmental Monitoring
The development of advanced analytical tools for real-time, on-site monitoring of volatile organic compounds (VOCs) like trans-caryophyllene is a critical area of future research. nih.gov Traditional methods often involve sample collection and off-site analysis, which can be slow and may not capture the dynamic nature of VOC emissions in the environment. nih.gov
Innovations in analytical techniques are addressing these limitations. Gas Chromatography coupled with Ion Mobility Spectrometry (GC-IMS) is an emerging technique that offers high selectivity and sensitivity for the in-situ detection and identification of VOCs without complex sample preparation. mdpi.com Another promising approach is Chemical Ionization Mass Spectrometry (CIMS), which allows for real-time analysis of volatile species. acs.org The development of portable and cost-effective versions of these instruments is a key goal to make online monitoring more widely accessible for applications in atmospheric science, ecological research, and industrial settings. acs.org These tools will enable a more accurate understanding of the spatial and temporal distribution of trans-caryophyllene and its role in atmospheric chemistry and ecosystem processes. acs.orgcopernicus.org
Deeper Exploration of Specific Molecular Targets and Non-Canonical Interactions
While the interaction of β-caryophyllene with the cannabinoid receptor type 2 (CB2) is well-documented, future research will delve deeper into its other molecular targets and non-canonical signaling pathways. wikipedia.orgresearchgate.net Studies have shown that trans-caryophyllene can also interact with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α. chemfaces.com This interaction has been linked to the regulation of lipid metabolism. chemfaces.com
Integration of Computational Biology and Systems Biology Approaches
Computational biology and systems biology are becoming indispensable tools for advancing our understanding of trans-caryophyllene. nih.goved.gov These approaches allow for the in-silico analysis of complex biological data, from predicting the function of uncharacterized enzymes to modeling entire metabolic pathways. pnas.orged.gov
Bioinformatics tools are being used to screen for functionally improved enzyme variants, such as DXP synthase (DXS) and Farnesyl Pyrophosphate Synthase (FPPS), which are crucial for terpenoid production. nih.gov Machine learning algorithms, combined with homology modeling and co-evolutionary analysis, are being developed to predict the specificity of sesquiterpene synthases, which is a significant challenge due to the high diversity of their products. plos.orgbiorxiv.org These computational methods can help to prioritize targets for experimental validation and guide the engineering of enzymes with desired functions. pnas.orgplos.org Systems biology approaches, which integrate multiple layers of biological information, will be crucial for understanding the complex regulatory networks that control trans-caryophyllene biosynthesis and its physiological effects. sysbio.seresearchgate.net
Sustainable and Scalable Biotechnological Production Methodologies
There is a growing demand for sustainable and scalable methods for producing trans-caryophyllene to meet the needs of the flavor, fragrance, and pharmaceutical industries. dataintelo.comtandfonline.comosti.gov Traditional extraction from plants can be inefficient and environmentally costly. dataintelo.com Biotechnological production using engineered microbial cell factories, such as Saccharomyces cerevisiae and Escherichia coli, offers a promising alternative. mdpi.comtandfonline.com
Metabolic engineering strategies are being employed to optimize the production of sesquiterpenes in these microorganisms. sysbio.setandfonline.comosti.gov This includes engineering the host's metabolism to increase the supply of precursor molecules and introducing heterologous biosynthetic pathways. mdpi.com For example, researchers have successfully engineered E. coli to produce β-caryophyllene at high titers through fed-batch fermentation. researchgate.netmdpi.com The use of alternative, sustainable carbon sources like methanol (B129727) is also being explored in hosts such as Pichia pastoris. nih.gov Future research will focus on further improving yields, developing cost-effective fermentation processes, and scaling up production to an industrial level. mdpi.commdpi.com Plant-based production systems, such as transient expression in Nicotiana benthamiana, also offer a scalable and sustainable alternative. nih.gov
Structure-Function Relationship Studies of Trans-Caryophyllene Isomers and Metabolites
A deeper understanding of the structure-function relationships of trans-caryophyllene and its various isomers and metabolites is crucial for unlocking their full therapeutic and industrial potential. Trans-caryophyllene naturally occurs as a mixture with its isomers, (Z)-β-caryophyllene and α-humulene (also known as α-caryophyllene), and its oxidative derivative, β-caryophyllene oxide. mdpi.com These related compounds can have different chemical properties and biological activities. apollyon.nl
For example, β-caryophyllene has a higher affinity for the CB2 receptor compared to α-humulene. wikipedia.org On the other hand, β-caryophyllene oxide does not appear to interact with the CB2 receptor. banglajol.info The metabolism of trans-caryophyllene in the body leads to the formation of derivatives such as 14-hydroxycaryophyllene and 14-hydroxycaryophyllene oxide. wikipedia.org Future research should focus on isolating and characterizing these individual compounds and elucidating how their specific structural features contribute to their unique biological effects. researchgate.net This knowledge will be essential for the development of targeted applications in medicine and other industries. researchgate.net
Interactive Data Table: Research Focus on Trans-Caryophyllene and its Derivatives
| Compound | Key Research Area | Investigated Effects/Properties |
| (-)-trans-Caryophyllene | Molecular Targets | Agonist of CB2 receptor, interacts with PPAR-α. wikipedia.orgchemfaces.com |
| Ecological Dynamics | Insect attractant, role in plant defense. ebi.ac.uk | |
| Biotechnological Production | Microbial synthesis in E. coli and S. cerevisiae. mdpi.comtandfonline.com | |
| α-Humulene | Structure-Function | Ring-opened isomer of caryophyllene (B1175711), may modulate CB2 activity. wikipedia.org |
| β-Caryophyllene Oxide | Metabolism & Bioactivity | Metabolite of β-caryophyllene, does not bind to CB2 receptor. wikipedia.orgbanglajol.info |
| 14-Hydroxycaryophyllene | Metabolism | Metabolite formed from caryophyllene oxide. wikipedia.org |
Q & A
Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects of CARYOPHYLLENE [t(-)]?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
